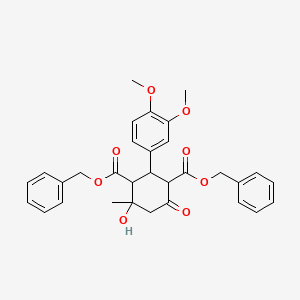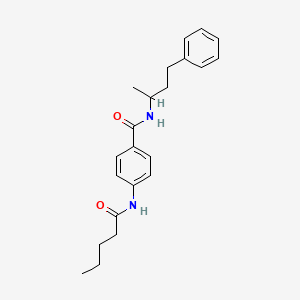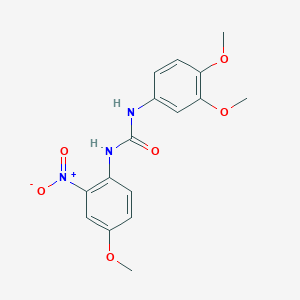
N,N-bis(2-cyanoethyl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N,N-bis(2-cyanoethyl)-1,3-benzodioxole-5-carboxamide: is a synthetic organic compound characterized by the presence of cyanoethyl groups and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-cyanoethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as glycol ether, at temperatures ranging from 20°C to 70°C . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Recycling of catalysts and solvents is also employed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-cyanoethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N,N-bis(2-cyanoethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The cyanoethyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzodioxole ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions .
Comparison with Similar Compounds
N,N-bis(2-cyanoethyl)formamide: This compound shares the cyanoethyl groups but lacks the benzodioxole ring, making it less complex and potentially less versatile.
N,N-bis(2-cyanoethyl)-2-phenoxybutanamide: Similar in structure but with a phenoxybutanamide moiety instead of the benzodioxole ring.
Uniqueness: N,N-bis(2-cyanoethyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts specific chemical and physical properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-5-1-7-17(8-2-6-16)14(18)11-3-4-12-13(9-11)20-10-19-12/h3-4,9H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYIXTNDXYZBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-benzyl-2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4121503.png)

![N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]-3-pyrazin-2-ylpropanamide](/img/structure/B4121523.png)
![4-[(1,3-Benzodioxol-5-ylcarbamoyl)amino]benzamide](/img/structure/B4121528.png)
![3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4121531.png)
![1-(2,4-Dimethoxyphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4121536.png)

![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4121546.png)
![N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4121561.png)
![2-[methyl(phenylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4121571.png)


![N-(2-furylmethyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4121609.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4121612.png)
